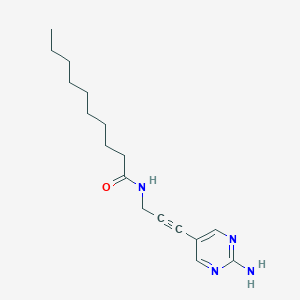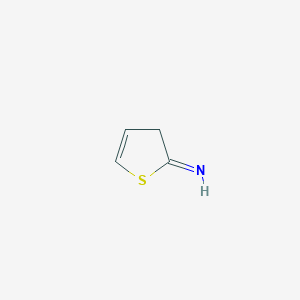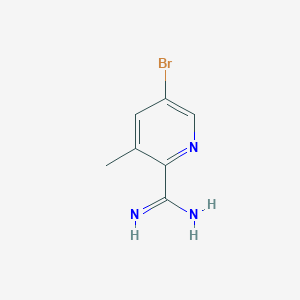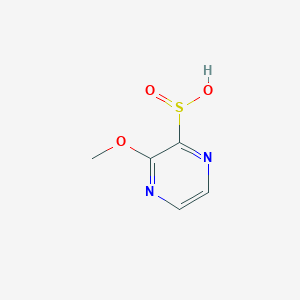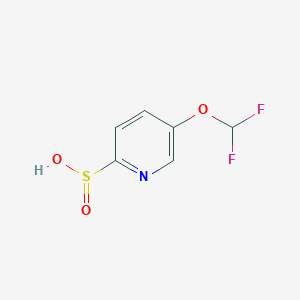
5-(Difluoromethoxy)pyridine-2-sulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethoxy)pyridine-2-sulfinic acid is a chemical compound that features a pyridine ring substituted with a difluoromethoxy group at the 5-position and a sulfinic acid group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)pyridine-2-sulfinic acid typically involves the introduction of the difluoromethoxy group and the sulfinic acid group onto the pyridine ring. One common method involves the etherification of a pyridine derivative followed by sulfonation. For example, starting with a pyridine derivative, the difluoromethoxy group can be introduced using a difluoromethylating agent under suitable conditions. The sulfinic acid group can then be introduced through sulfonation reactions using reagents such as sulfur dioxide or sulfinic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize optimized reaction conditions, including temperature, pressure, and the use of catalysts, to achieve high purity and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethoxy)pyridine-2-sulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The sulfinic acid group can be reduced to a thiol group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and substituted pyridine derivatives, depending on the specific reaction and conditions used .
Applications De Recherche Scientifique
5-(Difluoromethoxy)pyridine-2-sulfinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 5-(Difluoromethoxy)pyridine-2-sulfinic acid involves its interaction with molecular targets through its functional groups. The sulfinic acid group can act as a nucleophile or electrophile, participating in various chemical reactions. The difluoromethoxy group can influence the compound’s reactivity and stability, making it a valuable moiety in chemical and biological studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Difluoromethoxy)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfinic acid group.
5-(Difluoromethoxy)pyridine-2-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
Uniqueness
5-(Difluoromethoxy)pyridine-2-sulfinic acid is unique due to the presence of both the difluoromethoxy and sulfinic acid groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H5F2NO3S |
|---|---|
Poids moléculaire |
209.17 g/mol |
Nom IUPAC |
5-(difluoromethoxy)pyridine-2-sulfinic acid |
InChI |
InChI=1S/C6H5F2NO3S/c7-6(8)12-4-1-2-5(9-3-4)13(10)11/h1-3,6H,(H,10,11) |
Clé InChI |
NPWOMJHWGLOZSW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1OC(F)F)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Phenylbenzo[d]isoxazol-6-amine](/img/structure/B12961223.png)
![10H-benzo[b]pyrido[3,4-e][1,4]oxazine](/img/structure/B12961224.png)


